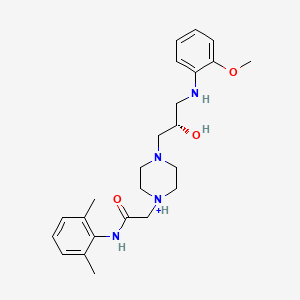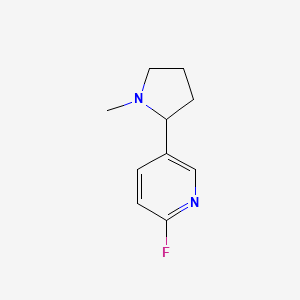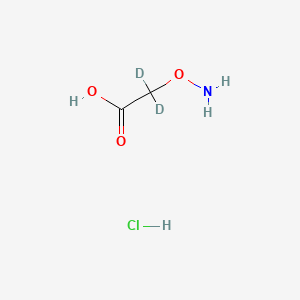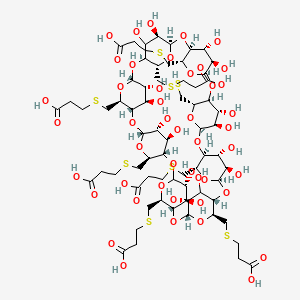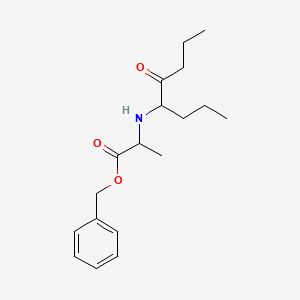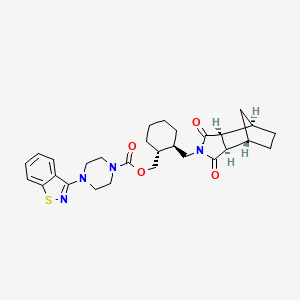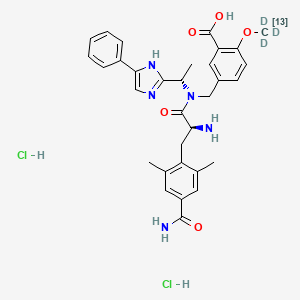
Eluxadoline-13C,d3 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled compound used in scientific research. It is a derivative of eluxadoline, a medication primarily used to treat irritable bowel syndrome with diarrhea (IBS-D). The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of eluxadoline-13C,d3 dihydrochloride involves multiple steps, starting from the basic structure of eluxadoline. The process includes the incorporation of carbon-13 and deuterium isotopes at specific positions in the molecule. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent regulatory standards to ensure the quality and safety of the compound.
化学反应分析
Types of Reactions
Eluxadoline-13C,d3 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs.
科学研究应用
Eluxadoline-13C,d3 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in analytical studies to understand the behavior of eluxadoline and its derivatives.
Biology: Helps in studying the metabolic pathways and interactions of eluxadoline in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of eluxadoline.
Industry: Employed in the development of new drugs and therapeutic agents.
作用机制
Eluxadoline-13C,d3 dihydrochloride exerts its effects by acting on opioid receptors in the gastrointestinal tract. It functions as a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist. This dual action helps in reducing intestinal contractility and normalizing stress-induced acceleration of upper gastrointestinal transit, making it effective in treating IBS-D .
相似化合物的比较
Similar Compounds
Eluxadoline: The parent compound, used for treating IBS-D.
Loperamide: Another opioid receptor agonist used for treating diarrhea.
Diphenoxylate: Similar to loperamide, used for treating diarrhea.
Uniqueness
Eluxadoline-13C,d3 dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in detailed analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in various research applications, providing insights that are not possible with the non-labeled compound.
属性
分子式 |
C32H37Cl2N5O5 |
|---|---|
分子量 |
646.6 g/mol |
IUPAC 名称 |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuterio(113C)methoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4+1D3;; |
InChI 键 |
YFUUQKJOCLQHMZ-CCWBFCFDSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


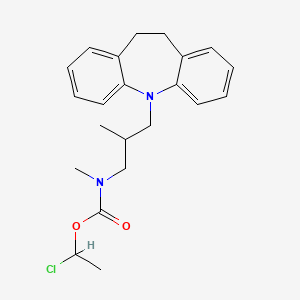
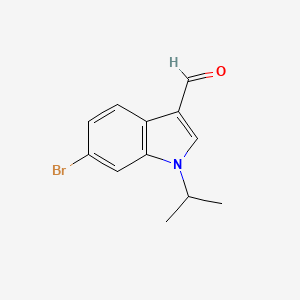
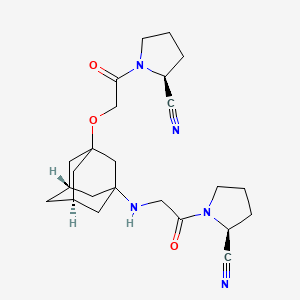
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
